4-(Difluoromethoxy)aniline

Catalog No.
S710674
CAS No.
22236-10-8
M.F
C7H7F2NO
M. Wt
159.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)aniline

CAS Number

22236-10-8

Product Name

4-(Difluoromethoxy)aniline

IUPAC Name

4-(difluoromethoxy)aniline

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

InChI

InChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2

InChI Key

NDEZTSHWEPQVBX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OC(F)F

Canonical SMILES

C1=CC(=CC=C1N)OC(F)F

General Use of 4-(Difluoromethoxy)aniline

Scientific Field: Organic Chemistry

Summary of Application: 4-(Difluoromethoxy)aniline is an organic compound used in the synthesis of various chemical products . It’s often used as a building block in the creation of more complex molecules .

Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction with other organic compounds under controlled conditions .

Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of 4-(Difluoromethoxy)aniline can help to create products with desired properties .

Use in Herbicidal Action Studies

Scientific Field: Agricultural Chemistry

Summary of Application: 4-(Difluoromethoxy)aniline can be used in studies investigating the molecular mechanism of PS II inhibition in plants and the factors that affect the selectivity and potency of herbicides.

Methods of Application: This would involve applying the compound to plants in a controlled environment and observing the effects.

Results or Outcomes: The specific results would depend on the exact nature of the study. Such research could potentially lead to the development of more effective herbicides.

Use in Synthesis of Fluorinated Building Blocks

Summary of Application: 4-(Difluoromethoxy)aniline is used in the synthesis of fluorinated building blocks . These building blocks are often used in the creation of more complex molecules .

Use in Fluorination Reagents

Scientific Field: Organic Chemistry

Summary of Application: 4-(Difluoromethoxy)aniline can be used in the production of fluorination reagents . These reagents are often used in organic synthesis to introduce fluorine atoms into a molecule .

Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction with other organic compounds under controlled conditions .

Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of 4-(Difluoromethoxy)aniline can help to create products with desired properties .

  • Pharmaceutical research: Due to the presence of the aniline group, 4-(difluoromethoxy)aniline could be a potential candidate for modification and development into new pharmaceuticals [].
  • Material science research: The difluoromethoxy group can influence the physical and chemical properties of molecules. 4-(Difluoromethoxy)aniline could be a building block for novel materials with specific functionalities [].

Molecular Structure Analysis

4-(Difluoromethoxy)aniline has the following molecular formula: C7H7F2NO. The molecule consists of a benzene ring with a difluoromethoxy group (-OCHF2) attached at the para position and an amino group (NH2) attached at the opposite end of the ring [, ].

The presence of the difluoromethoxy group can make the molecule more electron-withdrawing compared to aniline. This can affect the reactivity of the molecule in chemical reactions [].


Chemical Reactions Analysis

Specific information on the chemical reactions involving 4-(difluoromethoxy)aniline is not readily available in publicly accessible scientific databases. However, based on its functional groups, it is likely to undergo reactions typical of aromatic amines and difluoromethoxy ethers [].

  • Synthesis: As an example, 4-(difluoromethoxy)aniline could be potentially synthesized via nucleophilic aromatic substitution reaction, where a difluoromethoxy group replaces a halogen atom on a nitrobenzene derivative [].
  • Further functionalization: The amino group in 4-(difluoromethoxy)aniline is susceptible to further reactions, allowing the attachment of various functional groups for the development of new molecules [].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (89.36%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (10.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

4-(Difluoromethoxy)aniline

Dates

Modify: 2023-08-15

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